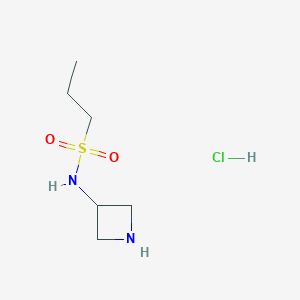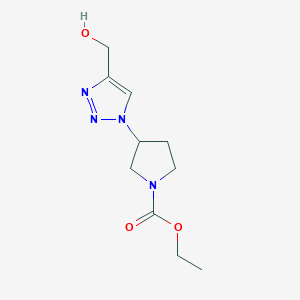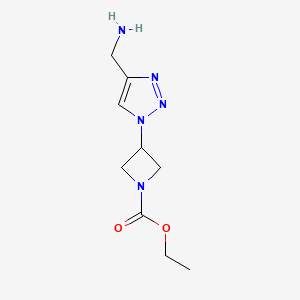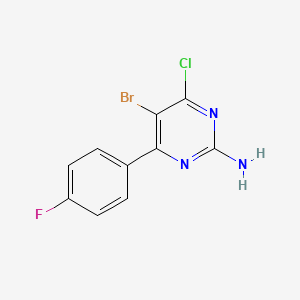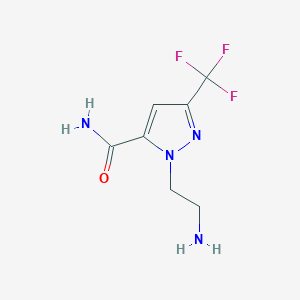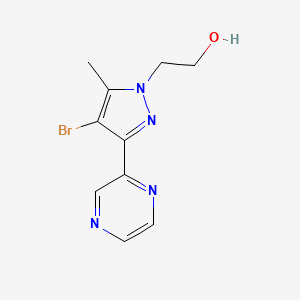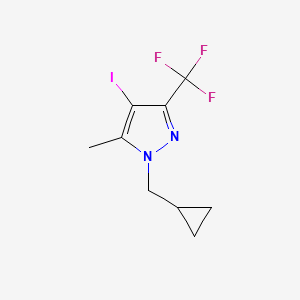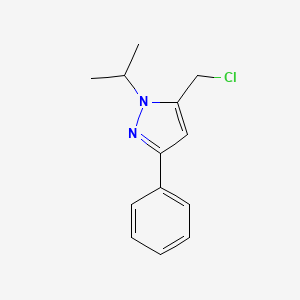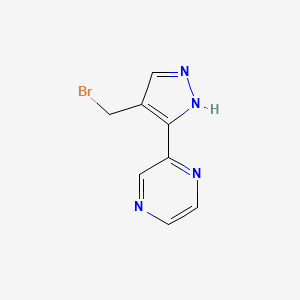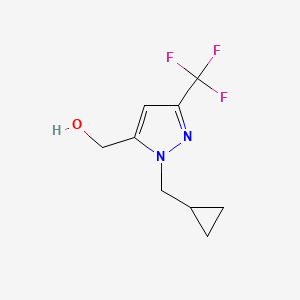
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Descripción general
Descripción
The compound is a pyrazole derivative with a trifluoromethyl group and a cyclopropylmethyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom . The cyclopropylmethyl group consists of a cyclopropane ring attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethylation is a common reaction in organic chemistry and can be achieved through various methods, including radical trifluoromethylation . The synthesis of cyclopropylmethyl groups can be achieved through various methods, including reactions involving cyclopropanemethanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the trifluoromethyl and cyclopropylmethyl groups . The C–F bond in the trifluoromethyl group is one of the strongest single bonds in organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the trifluoromethyl group could undergo various reactions, including C–F bond activation . The cyclopropylmethyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, trifluoromethyl groups are known to influence the polarity, lipophilicity, and metabolic stability of compounds . The cyclopropyl group is a strained ring, which can influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Antifungal Activity
Specific Scientific Field:
Medicinal Chemistry and Fungicide Development
Summary:
Researchers designed a series of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties. These compounds were investigated for their antifungal properties.
Experimental Procedures:
Results:
The study suggests that these triazole derivatives are valuable for further structural optimization of novel fungicides .
Formation of Dimethoxymethane (DMM)
Specific Scientific Field:
Computational Chemistry and Catalysis
Summary:
First principles calculations explored the mechanism for DMM formation from methanol over V2O5/TiO2-based catalysts.
Experimental Procedures:
Results:
The study provides insights into the selectivity of DMM formation .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,6,15H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFHPPGNKDGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



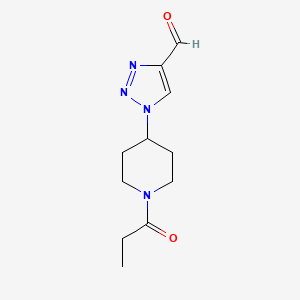
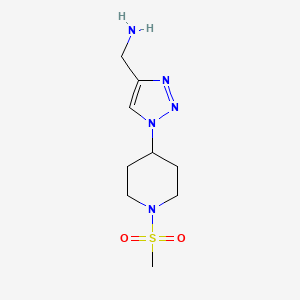
![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)
